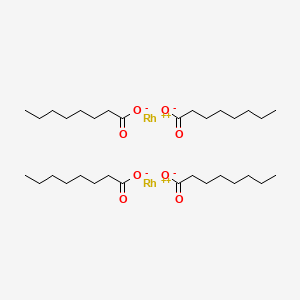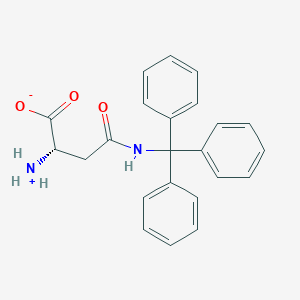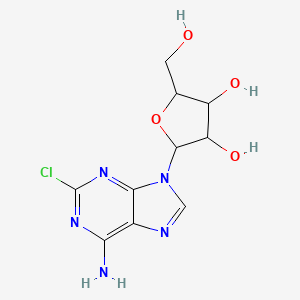![molecular formula C14H23ClN6O5 B7818823 [2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B7818823.png)
[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride” is known as valganciclovir hydrochloride. It is a prodrug of ganciclovir, which means it is converted into the active drug ganciclovir in the body. Valganciclovir hydrochloride is primarily used as an antiviral medication to treat cytomegalovirus infections, particularly in patients with weakened immune systems, such as those who have undergone organ transplants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Valganciclovir hydrochloride is synthesized through a series of chemical reactions starting from ganciclovirThe final step involves the conversion of the ester into the hydrochloride salt form .
Industrial Production Methods: Industrial production of valganciclovir hydrochloride involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product. The synthesis is typically carried out in batch reactors, followed by purification steps such as crystallization and filtration to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Valganciclovir hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis reaction is particularly important as it converts valganciclovir into its active form, ganciclovir, in the body .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze valganciclovir into ganciclovir.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize valganciclovir.
Reduction: Reducing agents like sodium borohydride can be used to reduce valganciclovir.
Major Products Formed: The major product formed from the hydrolysis of valganciclovir is ganciclovir, which is the active antiviral agent. Other reactions may produce various intermediates and by-products depending on the specific conditions used .
Wissenschaftliche Forschungsanwendungen
Valganciclovir hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prodrug activation and drug delivery mechanisms.
Biology: Investigated for its effects on viral replication and immune response modulation.
Medicine: Extensively used in clinical research to develop treatments for viral infections, particularly cytomegalovirus.
Industry: Employed in the pharmaceutical industry for the production of antiviral medications.
Wirkmechanismus
Valganciclovir hydrochloride exerts its effects by being converted into ganciclovir in the body. Ganciclovir inhibits viral DNA synthesis by incorporating into the viral DNA chain and causing premature chain termination. This action effectively halts the replication of the virus. The primary molecular target is the viral DNA polymerase enzyme .
Vergleich Mit ähnlichen Verbindungen
Ganciclovir: The active form of valganciclovir, used directly as an antiviral agent.
Acyclovir: Another antiviral medication used to treat herpes simplex virus infections.
Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex infections.
Uniqueness: Valganciclovir hydrochloride is unique due to its high oral bioavailability compared to ganciclovir. This makes it more effective for oral administration, providing better patient compliance and therapeutic outcomes .
Eigenschaften
IUPAC Name |
[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORWARFPXPVJLW-MTFPJWTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![disodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7818768.png)
![potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B7818776.png)


![sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate](/img/structure/B7818791.png)


![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate](/img/structure/B7818803.png)

